molecular formula C7H13ClO2 B13172858 3-(Chloromethyl)-3-(methoxymethyl)oxolane

3-(Chloromethyl)-3-(methoxymethyl)oxolane

Cat. No.: B13172858
M. Wt: 164.63 g/mol
InChI Key: BFXNFZRWINQKFD-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3-(methoxymethyl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are five-membered ring compounds containing one oxygen atom. This compound is characterized by the presence of chloromethyl and methoxymethyl substituents on the oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-(methoxymethyl)oxolane can be achieved through various synthetic routes. One common method involves the reaction of oxolane with chloromethyl methyl ether in the presence of a strong base such as sodium hydride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ether.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-(methoxymethyl)oxolane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield methoxymethyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted oxolanes.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methoxymethyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential as a building block in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-(methoxymethyl)oxolane depends on its reactivity with other molecules. The chloromethyl group can act as an electrophile, reacting with nucleophiles to form new bonds. The methoxymethyl group can provide steric hindrance, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)oxolane: Lacks the methoxymethyl group, making it less sterically hindered.

    3-(Methoxymethyl)oxolane: Lacks the chloromethyl group, reducing its electrophilicity.

    3-(Bromomethyl)-3-(methoxymethyl)oxolane: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity.

Uniqueness

3-(Chloromethyl)-3-(methoxymethyl)oxolane is unique due to the presence of both chloromethyl and methoxymethyl groups, which provide a balance of electrophilicity and steric hindrance. This makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

3-(chloromethyl)-3-(methoxymethyl)oxolane

InChI

InChI=1S/C7H13ClO2/c1-9-5-7(4-8)2-3-10-6-7/h2-6H2,1H3

InChI Key

BFXNFZRWINQKFD-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCOC1)CCl

Origin of Product

United States

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